ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,3,5]triazin-2-yl group
Preparation Methods
The synthesis of ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl with ethyl acetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .
Chemical Reactions Analysis
Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-HIV properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. For example, it can bind to the active site of enzymes, inhibiting their function. This chelation mechanism is particularly important in its anti-HIV activity, where it inhibits the integrase enzyme .
Comparison with Similar Compounds
Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate can be compared with other similar compounds, such as:
Ethyl 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate: This compound has a similar core structure but lacks the acetamido and benzoate groups.
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a] core but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-2-26-16(24)12-6-8-13(9-7-12)19-15(23)11-27-17-20-14-5-3-4-10-22(14)18(25)21-17/h3-10H,2,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWYYZNLXTCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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